

# Physical and chemical properties of Rotundic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rotundanonic acid*

Cat. No.: *B592887*

[Get Quote](#)

## Rotundic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Rotundic acid (RA), a pentacyclic triterpenoid of the ursane type, has emerged as a compound of significant interest in biomedical research. Primarily isolated from plants of the Ilex genus, RA has demonstrated a spectrum of pharmacological activities, including notable anti-cancer, anti-inflammatory, and metabolic regulatory effects. Its mechanism of action is multifaceted, prominently involving the modulation of critical cellular signaling pathways such as the AKT/mTOR and MAPK cascades. This technical guide provides an in-depth overview of the physical and chemical properties of Rotundic acid, detailed experimental protocols for its study, and a visual representation of its molecular interactions, serving as a vital resource for professionals in drug discovery and development.

### Physical and Chemical Properties

Rotundic acid is a white crystalline powder.<sup>[1]</sup> Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling, formulation, and analysis.

Property	Value	Reference(s)
IUPAC Name	(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydronicene-4a-carboxylic acid	[2]
Synonyms	3β,19α,23-Trihydroxyurs-12-en-28-oic acid, Rutundic acid	[1][2]
Molecular Formula	C <sub>30</sub> H <sub>48</sub> O <sub>5</sub>	[1][2]
Molecular Weight	488.7 g/mol	[1][2]
CAS Number	20137-37-5	[2]
Appearance	White crystalline powder	[1]
Melting Point	272-274 °C	[1]
Boiling Point	622.8 ± 55.0 °C (Predicted)	
Solubility	Soluble in DMSO (up to 100 mg/mL) and methanol. Insoluble in water.	
Predicted pKa	4.47 ± 0.70	

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and structural elucidation of Rotundic acid. While a complete, officially published spectrum for Rotundic acid is not readily available, the expected spectral characteristics can be inferred from its chemical structure and data from closely related ursane-type triterpenoids.

## Infrared (IR) Spectroscopy

The IR spectrum of Rotundic acid is characterized by absorptions corresponding to its key functional groups. Based on the spectrum of a similar compound, 3 $\alpha$ ,23-O-isopropylidenyl-2 $\alpha$ ,19 $\alpha$ -dihydroxy-urs-12-en-28-oic acid, the following bands are expected[3]:

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Intensity	Notes
O-H Stretch (Hydroxyl)	~3450	Strong	Broad band due to hydrogen bonding.
O-H Stretch (Carboxylic Acid)	3300 - 2500	Strong	Very broad band, characteristic of a carboxylic acid dimer. [4][5]
C-H Stretch (sp <sup>3</sup> )	~2960 - 2850	Strong	Typical for alkyl groups in the triterpenoid skeleton.
C=O Stretch (Carboxylic Acid)	~1700	Strong	Sharp, intense peak characteristic of a carboxyl group.[4][5]
C=C Stretch (Alkene)	~1640	Medium	Corresponds to the double bond at C12-C13 in the ursane skeleton.
C-O Stretch	~1040	Medium	From the hydroxyl and carboxylic acid groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of Rotundic acid would exhibit signals consistent with its complex pentacyclic structure. The table below summarizes the predicted chemical shifts for the key structural features based on data from analogous ursane-type triterpenoids.[6][7]

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for Key Features of Rotundic Acid

Feature	Predicted $^1\text{H}$ NMR ( $\delta$ ppm)	Predicted $^{13}\text{C}$ NMR ( $\delta$ ppm)	Notes
Olefinic Proton (H-12)	~5.2 - 5.5 (t)	~124 - 131	The triplet signal for H-12 is characteristic of the urs-12-ene skeleton. C-12 and C-13 (quaternary) are key markers for this triterpenoid class. <a href="#">[6]</a> <a href="#">[8]</a>
Carboxylic Acid Carbon (C-28)	-	~180 - 185	The deshielded signal is typical for a carboxylic acid carbon. <a href="#">[2]</a> <a href="#">[6]</a>
Hydroxylated Carbons (C-3, C-19, C-23)	~3.1 - 4.4 (m)	~69 - 84	Signals for protons attached to carbons bearing hydroxyl groups (H-3, H-19, H-23) would appear in this downfield region. <a href="#">[6]</a>
Methyl Groups ( $\text{CH}_3$ )	~0.8 - 1.4 (s, d)	~13 - 28	Multiple singlet and doublet signals corresponding to the various methyl groups on the triterpenoid backbone. <a href="#">[6]</a>

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electrospray ionization (ESI) negative mode, Rotundic acid typically yields a prominent precursor ion corresponding to the deprotonated molecule.

Table 3: Mass Spectrometry Data for Rotundic Acid

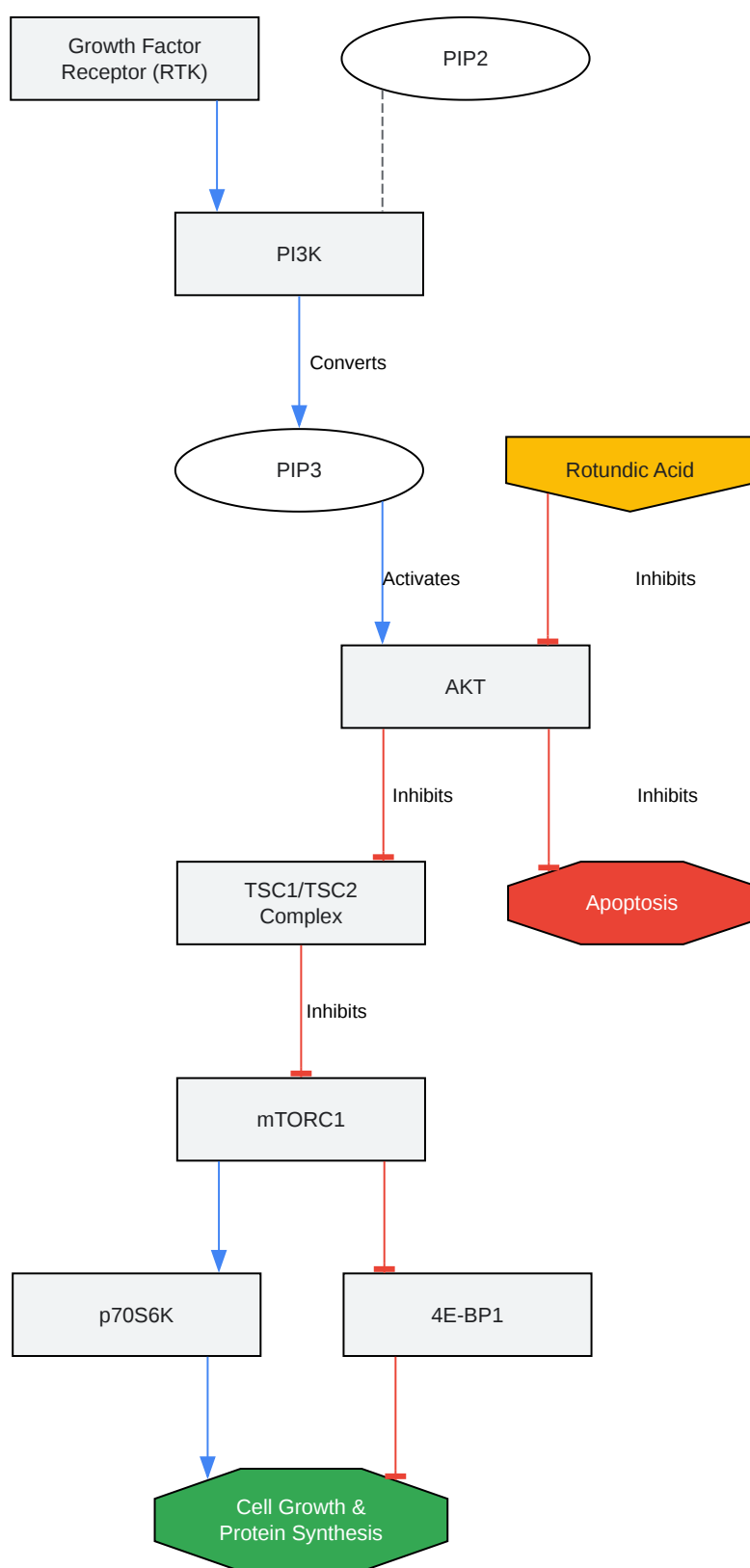
Ionization Mode	Precursor Ion [M-H] <sup>-</sup> (m/z)	Key Product Ions (m/z)	Reference(s)
ESI Negative	487.3	469.3, 437.3	[9]

## Biological Activity and Signaling Pathways

Rotundic acid's therapeutic potential, particularly in oncology, is attributed to its ability to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells.[6][8] These effects are mediated through the modulation of the AKT/mTOR and MAPK signaling pathways.[8]

### AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. [10][11] Rotundic acid has been shown to inhibit this pathway, leading to downstream anti-proliferative effects.[8] The binding of growth factors to receptor tyrosine kinases (RTKs) typically activates PI3K, which in turn activates AKT. Activated AKT phosphorylates and inhibits the TSC1/TSC2 complex, relieving its suppression of mTORC1 and thereby promoting protein synthesis and cell growth.[12] Rotundic acid's intervention disrupts this cascade.

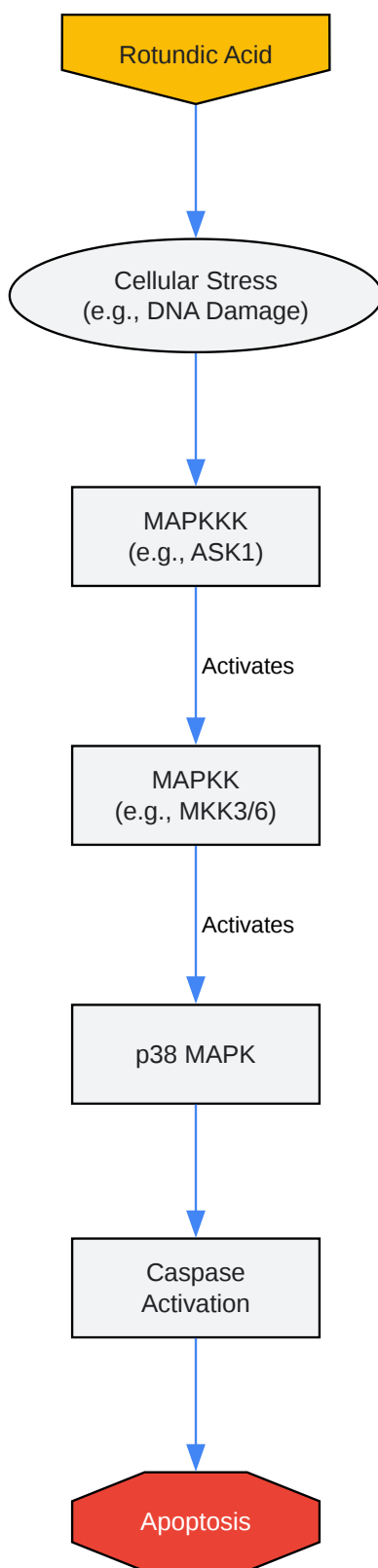


[Click to download full resolution via product page](#)

Figure 1. Rotundic Acid's inhibition of the AKT/mTOR signaling pathway.

## MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and apoptosis.<sup>[13]</sup> Studies indicate that Rotundic acid can induce phosphorylation of key MAPK members like p38 and ERK1/2 (p44/42), which in turn can trigger apoptosis through mitochondrial dysfunction and caspase activation.<sup>[8]</sup>



[Click to download full resolution via product page](#)

Figure 2. Rotundic Acid's activation of the pro-apoptotic MAPK pathway.

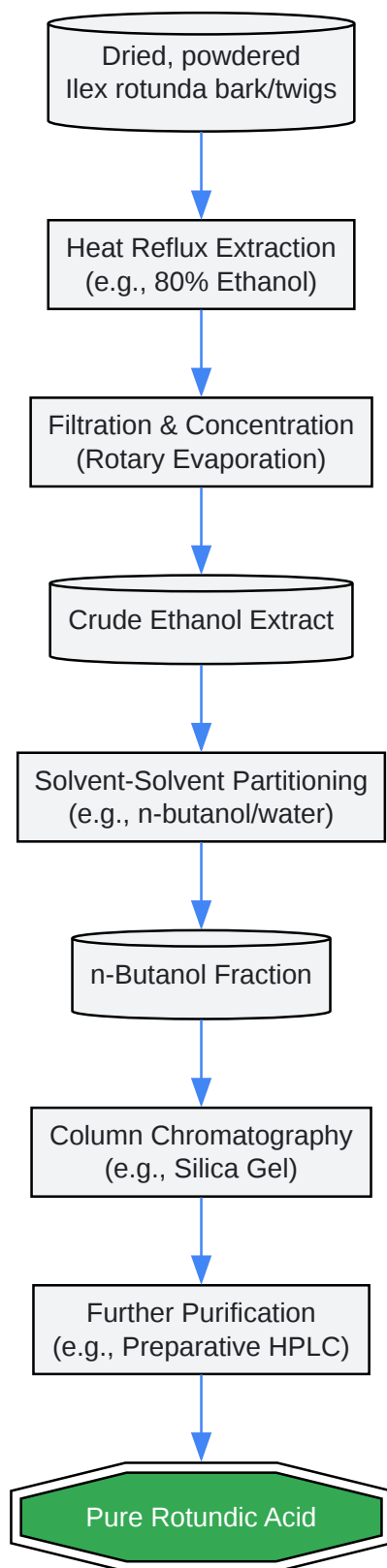


## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of Rotundic acid.

### Isolation of Rotundic Acid

Rotundic acid is typically isolated from the dried barks or twigs of *Ilex rotunda*. The following is a generalized workflow for its extraction and purification.[\[1\]](#)[\[4\]](#)[\[14\]](#)



[Click to download full resolution via product page](#)

Figure 3. General workflow for the isolation of Rotundic Acid.

## Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of Rotundic acid on cancer cell lines.[\[3\]](#)[\[15\]](#)[\[16\]](#)

**Principle:** Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[\[3\]](#)

**Methodology:**

- **Cell Seeding:** Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of Rotundic acid in culture medium. Replace the existing medium with the Rotundic acid-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- **MTT Addition:** Add 10-20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at  $37^\circ\text{C}$ .[\[3\]](#)
- **Solubilization:** Carefully remove the medium and add 150  $\mu\text{L}$  of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[\[15\]](#)[\[16\]](#)
- **Absorbance Reading:** Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control cells. The  $\text{IC}_{50}$  value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

## Analysis of Apoptosis (Western Blot)

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins following treatment with Rotundic acid.

**Principle:** Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax). A secondary antibody conjugated to an enzyme allows for detection.

**Methodology:**

- **Cell Lysis:** Treat cells with Rotundic acid for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE:** Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-phospho-AKT, anti-β-actin as a loading control) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
- **Detection:** After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities using densitometry software and normalize to the loading control.

## In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the ability of Rotundic acid to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

**Principle:** The amount of NO produced by cells is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

**Methodology:**

- **Cell Culture:** Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
- **Pre-treatment:** Treat the cells with various concentrations of Rotundic acid for 1-2 hours.
- **Stimulation:** Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
- **Supernatant Collection:** Collect the cell culture supernatant from each well.
- **Griess Reaction:** Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10-15 minutes at room temperature.
- **Measurement:** Measure the absorbance at 540-570 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
- **Analysis:** Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

## Conclusion

Rotundic acid is a promising natural compound with well-defined physical and chemical properties and significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate the AKT/mTOR and MAPK signaling pathways provides a clear mechanistic basis for its observed biological activities. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore and harness the pharmacological properties of Rotundic acid for future drug development initiatives.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. epic.awi.de [epic.awi.de]
- 3. mdpi.org [mdpi.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the <sup>13</sup>C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. preprints.org [preprints.org]
- 11. 3β-Hydroxyurs-12,19-dien-28-oic acid(6812-98-2) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Rotundic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592887#physical-and-chemical-properties-of-rotundic-acid]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)